Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate
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Overview
Description
Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by its unique structure, which includes a fused pyrazole and pyrazine ring system. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate can be synthesized through palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines. The reaction is typically carried out at elevated pressure using carbon monoxide in the presence of a palladium catalyst such as [Pd(dppf)Cl2]·CH2Cl2. The reaction conditions involve a temperature of 120°C and a pressure of 40 atm for 12 hours .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using more accessible catalysts and scaling up the reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrazine derivatives.
Scientific Research Applications
Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including inflammatory and metabolic disorders.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain kinases or modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate can be compared with other similar compounds, such as:
Methylpyrazolo[1,5-a]pyrazine-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar fused ring system but with a pyrimidine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrazine derivatives: These compounds have an imidazo ring fused to the pyrazine ring, offering different biological activities
This compound stands out due to its unique combination of structural features and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H11N3O2 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)9-8-6-7(2)12-13(8)5-4-11-9/h4-6H,3H2,1-2H3 |
InChI Key |
FOVOZQCPHUTJQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CN2C1=CC(=N2)C |
Origin of Product |
United States |
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